Methyl 2-bromo-4,6-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-4,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBACALZQKFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Bromo 4,6 Difluorobenzoate
Established Synthetic Routes
The synthesis of Methyl 2-bromo-4,6-difluorobenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 2-bromo-4,6-difluorobenzoic acid. The approaches can be categorized into multi-step sequences, which involve the synthesis of the precursor from simpler materials, and methods that streamline the final esterification step.
Multi-step Reaction Sequences
A comprehensive synthesis of this compound is inherently a multi-step process, as it requires the assembly of the substituted benzene (B151609) ring followed by the formation of the methyl ester. A plausible synthetic sequence begins with a suitably substituted aniline, which undergoes a Sandmeyer reaction to introduce the bromine atom.
A hypothetical multi-step synthesis could involve:
Diazotization of an Aniline Precursor: Starting with 2-amino-4,6-difluorobenzoic acid, a diazotization reaction is performed using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C). This forms an unstable diazonium salt intermediate.
Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) catalyst. This facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromo-4,6-difluorobenzoic acid.
Fischer-Speier Esterification: The final step is the esterification of the synthesized carboxylic acid. This involves reacting 2-bromo-4,6-difluorobenzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions. The equilibrium of this reversible reaction is driven towards the product (the ester) by using a large excess of the alcohol. chemguide.co.uklibretexts.org
This sequence ensures the correct placement of the substituents on the aromatic ring, a critical consideration for halogenated benzene derivatives.
One-Pot Synthetic Approaches
In the context of producing this compound, a true one-pot synthesis from basic precursors is complex and not commonly documented. However, the final conversion of the carboxylic acid to the ester can be streamlined into a one-pot procedure that avoids the isolation of reactive intermediates. youtube.comorganic-chemistry.org
One such approach involves a two-step, one-pot sequence from the carboxylic acid:
Formation of an Acyl Chloride: 2-bromo-4,6-difluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent. This converts the carboxylic acid into the more reactive acyl chloride intermediate.
Esterification: Without isolating the acyl chloride, methanol is added directly to the reaction mixture. The highly electrophilic acyl chloride readily reacts with methanol to form this compound and hydrogen chloride (HCl) as a byproduct. A mild base may be added to neutralize the HCl formed.
This method is often faster and can lead to higher yields than the equilibrium-limited Fischer esterification, as the reaction with the acyl chloride intermediate is irreversible.
Precursor Chemistry and Starting Materials
The synthesis of 2-bromo-4,6-difluorobenzoic acid itself can start from simpler, more readily available chemicals. A common starting material for building such a polysubstituted aromatic ring is a difluoroaniline derivative. For instance, 2-amino-4,6-difluorobenzoic acid serves as a logical starting point for a Sandmeyer reaction, as described previously.
Alternative routes to substituted bromobenzoic acids can involve the ortho-lithiation of a difluorobromobenzene derivative followed by carboxylation with carbon dioxide (CO₂), though this can sometimes lead to isomer mixtures depending on the directing effects of the substituents.
The table below summarizes the key precursors and reagents involved in a typical multi-step synthesis.
| Role | Compound Name | Chemical Formula |
| Key Precursor | 2-bromo-4,6-difluorobenzoic acid | C₇H₃BrF₂O₂ |
| Starting Material | 2-amino-4,6-difluorobenzoic acid | C₇H₅F₂NO₂ |
| Esterifying Agent | Methanol | CH₃OH |
| Diazotizing Agent | Sodium Nitrite | NaNO₂ |
| Halogen Source/Catalyst | Copper(I) Bromide | CuBr |
| Acid Catalyst | Sulfuric Acid | H₂SO₄ |
| Chlorinating Agent | Thionyl Chloride | SOCl₂ |
Catalytic Strategies in Synthesis
Catalysis is central to the efficient synthesis of this compound, particularly in the esterification step.
The most established catalytic method is the Fischer-Speier esterification , which employs a strong protic acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
Catalyst: Concentrated sulfuric acid (H₂SO₄) is the most common choice, though other acids like p-toluenesulfonic acid (TsOH) or dry hydrogen chloride gas can also be used. chemguide.co.uk
Mechanism: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and releases the final ester product. masterorganicchemistry.com
The reaction is reversible, and the removal of water or the use of a large excess of the alcohol is necessary to drive the reaction to completion. masterorganicchemistry.com
While less common for simple methyl esters, Lewis acid catalysts have also been explored for esterification reactions. However, for the large-scale production of a relatively simple ester like this compound, the cost-effectiveness and simplicity of sulfuric acid catalysis make it the predominant strategy.
Atom Economy and Green Chemistry Considerations in Synthesis
The atom economy of a reaction is a key metric in green chemistry, measuring the efficiency with which atoms from the reactants are incorporated into the desired product. wikipedia.org For the synthesis of this compound via Fischer esterification, the reaction is:
C₇H₃BrF₂O₂ + CH₃OH → C₈H₅BrF₂O₂ + H₂O
The theoretical percent atom economy is calculated as:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
| Compound | Molecular Weight ( g/mol ) |
| This compound | 251.02 |
| 2-bromo-4,6-difluorobenzoic acid | 237.00 |
| Methanol | 32.04 |
| Water | 18.02 |
Calculation:
Atom Economy = [251.02 / (237.00 + 32.04)] x 100% = 93.2%
This high atom economy is a significant advantage of the Fischer esterification route, as the only byproduct is water. In contrast, using thionyl chloride (SOCl₂) to form an acyl chloride intermediate has a much lower atom economy, as it generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as waste byproducts.
Solvent Selection and Minimization
Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rsc.org
In the synthesis of this compound:
Methanol: In the Fischer esterification, methanol serves the dual purpose of being a reactant and the solvent. Using a reactant as the solvent is highly efficient and minimizes the introduction of additional substances.
Workup Solvents: After the reaction, solvents are typically used for extraction and purification. Common choices include ethyl acetate, diethyl ether, or dichloromethane. From a green chemistry perspective, solvents derived from renewable feedstocks (like ethyl acetate) are preferred over halogenated solvents (like dichloromethane), which have higher environmental and health concerns.
The ideal green process would minimize solvent use by, for example, designing a reaction that allows for the direct crystallization of the product from the reaction mixture, thereby reducing the need for extensive solvent-based purification.
| Solvent | Classification | Key Green Chemistry Considerations |
| Methanol | Recommended | Efficient dual-use as reactant and solvent; however, it is flammable and toxic. |
| Ethyl Acetate | Recommended | Effective extraction solvent, lower toxicity, can be derived from bio-based sources. |
| Toluene | Usable | Effective but has higher toxicity and is derived from petrochemicals. |
| Dichloromethane (DCM) | Hazardous | High environmental impact, suspected carcinogen; should be avoided if possible. |
Energy Efficiency in Synthetic Processes
A significant area for enhancing energy efficiency lies in the choice of catalyst. While conventional methods often employ strong mineral acids like sulfuric acid, these homogeneous catalysts can lead to corrosion and require substantial energy for separation from the product mixture. mdpi.com A more energy-efficient alternative is the use of heterogeneous catalysts, such as ion exchange resins, zeolites, and metal oxides. mdpi.comnih.gov These solid catalysts can be easily separated from the reaction mixture by simple filtration, which reduces the energy that would otherwise be expended in complex purification steps. acs.org Furthermore, many heterogeneous catalysts are reusable, which contributes to a more sustainable and energy-conserving process. nih.gov The use of biocatalysts, such as immobilized lipases, also offers a pathway to milder and more selective reactions, further reducing energy demands. nih.gov
Process intensification represents another key strategy for improving the energy efficiency of the esterification process. Techniques like reactive distillation and the use of membrane-integrated reactors, such as those involving pervaporation, can significantly enhance reaction conversion under milder conditions. mdpi.comnih.gov These methods work by continuously removing water, a byproduct of the esterification reaction, which shifts the reaction equilibrium towards the formation of the ester product. mdpi.com This allows the reaction to proceed at lower temperatures, thereby conserving energy. nih.gov Microwave-assisted reactive distillation is another innovative approach that has been shown to reduce energy usage by increasing the relative volatility of the mixture components, leading to shorter reaction times and improved product purity. sphinxsai.com
The optimization of reaction conditions is also crucial for minimizing energy consumption. The temperature at which the esterification is carried out has a direct impact on the reaction rate; however, excessively high temperatures can lead to energy wastage and the formation of unwanted byproducts. mdpi.comnih.gov Therefore, careful control and optimization of the reaction temperature are essential. Additionally, employing an excess of one reactant, typically the alcohol, can help to drive the reaction forward, potentially allowing for the use of lower temperatures or shorter reaction durations. sparkl.me
The following interactive data table summarizes various energy-efficient strategies applicable to the synthesis of this compound, highlighting their impact on key process parameters.
| Strategy | Technology/Method | Impact on Energy Efficiency | Key Advantages |
| Catalyst Optimization | Heterogeneous Catalysts (e.g., Zeolites, Ion Exchange Resins) | Reduced energy for catalyst separation and potential for lower reaction temperatures. | Easy separation, reusability, reduced corrosion. mdpi.comnih.gov |
| Biocatalysts (e.g., Immobilized Lipases) | Milder reaction conditions (lower temperature and pressure). | High selectivity, environmentally benign. nih.gov | |
| Process Intensification | Reactive Distillation | Combines reaction and separation in a single unit, reducing overall energy consumption. | Increased conversion, reduced equipment footprint. mdpi.com |
| Pervaporation Membrane Reactors | Continuous removal of water byproduct allows for lower reaction temperatures. | Shifts equilibrium favorably, enhances conversion. mdpi.comnih.gov | |
| Microwave-Assisted Synthesis | Rapid and uniform heating significantly reduces reaction time and energy use compared to conventional heating. | Faster reaction rates, improved yields. sphinxsai.com | |
| Alternative Energy Sources | Ultrasound | Can accelerate reactions and reduce the need for high temperatures. | Improved mass transfer, potential for shorter reaction times. |
By integrating these advanced methodologies, the synthesis of this compound can be performed in a more energy-efficient and environmentally responsible manner, aligning with the principles of green chemistry.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 4,6 Difluorobenzoate
Halogen-Directed Reactivity
Reactivity at the Bromine Center
The carbon-bromine bond in Methyl 2-bromo-4,6-difluorobenzoate is the most labile of the carbon-halogen bonds in the molecule, making it a primary site for a variety of chemical transformations. This reactivity is central to its utility in constructing more complex molecular architectures. One of the fundamental reactions involving the bromine center is its conversion to an organometallic species, such as a Grignard reagent. The formation of a Grignard reagent from an aryl halide involves the oxidative insertion of magnesium into the carbon-halogen bond. This process transforms the electrophilic aryl halide into a nucleophilic organometallic compound, reversing the polarity of the functionalized carbon atom. While specific studies on the Grignard reagent formation from this compound are not extensively documented in publicly available literature, the general mechanism for aryl Grignard reagent formation is well-established. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Another key reaction at the bromine center is directed ortho-metalation. This process involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The ester group in this compound can act as a DMG, directing metalation to the C3 position. However, the presence of the bromine atom at the C2 position introduces a competitive pathway where halogen-metal exchange can occur. The outcome of the reaction, whether directed ortho-metalation or halogen-metal exchange, is influenced by factors such as the specific organolithium reagent used, the reaction temperature, and the solvent system.
Influence of Fluorine Substituents on Aromatic Reactivity
The two fluorine atoms at the C4 and C6 positions have a profound impact on the reactivity of the aromatic ring. Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the benzene (B151609) ring through a strong negative inductive (-I) effect. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. vaia.comlibretexts.orgbyjus.comaakash.ac.in
Ester Functional Group Transformations
The methyl ester group in this compound can undergo a variety of transformations, including cleavage to the corresponding carboxylic acid and conversion to other acyl derivatives.
Ester Cleavage Reactions
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-4,6-difluorobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. However, the steric hindrance provided by the ortho-bromine and ortho-fluorine substituents can make the ester resistant to hydrolysis under standard conditions. stackexchange.com For sterically hindered esters, more forcing conditions, such as the use of strong acids or bases at elevated temperatures, may be required.
One common method for the saponification of hindered esters is the use of a strong base like potassium hydroxide (B78521) or sodium hydroxide in a suitable solvent. For particularly challenging substrates, alternative methods have been developed, such as the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). Another approach involves the BAl2 mechanism (bimolecular, base-catalyzed, alkyl-oxygen cleavage), where the nucleophile attacks the methyl group of the ester in an SN2 fashion, rather than the carbonyl carbon. This pathway is favored for methyl esters with significant steric hindrance around the carbonyl group. stackexchange.com
Acyl Group Substitution Reactions
The ester group can be converted to other acyl derivatives, such as amides, through reaction with appropriate nucleophiles. For instance, amidation can be achieved by reacting this compound with a primary or secondary amine. This reaction typically requires elevated temperatures or the use of a catalyst to overcome the steric hindrance around the ester carbonyl. The resulting 2-bromo-4,6-difluoroanilides are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Cross-Coupling Reactions
The carbon-bromine bond in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the product and regenerate the catalyst.
Prominent examples of cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, to form a new carbon-carbon bond. researchgate.net
Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgrug.nlmdpi.com
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylated alkyne. wikipedia.orglibretexts.orgresearchgate.netresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgresearchgate.net
While specific examples of these cross-coupling reactions with this compound are not extensively reported in the surveyed literature, the general principles of these transformations are well-established for a wide range of aryl bromides. The electronic and steric properties of this compound, particularly the presence of the two electron-withdrawing fluorine atoms, can be expected to influence the reaction conditions required for efficient coupling. For instance, the electron-deficient nature of the aromatic ring may facilitate the initial oxidative addition step in the catalytic cycle.
Below is a table summarizing the general conditions for these cross-coupling reactions with aryl bromides.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF |
| Buchwald-Hartwig | Amine | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally possible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
This compound is a prime candidate for SNAr reactions. The aromatic ring is rendered highly electrophilic (electron-poor) by three electron-withdrawing substituents: two fluorine atoms and the methyl ester group.
The reaction proceeds via a two-step addition-elimination mechanism: libretexts.org
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized onto the electronegative atoms of the electron-withdrawing groups.
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.
The rate-determining step is typically the formation of the stabilized Meisenheimer complex. masterorganicchemistry.com In SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. This is because the bond to the leaving group is not broken in the rate-determining step, and the high electronegativity of fluorine helps to stabilize the transition state leading to the Meisenheimer complex. masterorganicchemistry.com However, the C-Br bond in this compound is also a potential site for substitution.
The regioselectivity of SNAr reactions is dictated by the position of the electron-withdrawing groups relative to the leaving group. For effective stabilization of the Meisenheimer complex, the electron-withdrawing groups must be located at the ortho and/or para positions to the site of nucleophilic attack. libretexts.orgstrath.ac.uk This positioning allows the negative charge of the intermediate to be delocalized directly onto the substituent via resonance. Meta-positioned groups have a much smaller effect. libretexts.org
In this compound:
The bromine atom at C2 has an electron-withdrawing fluorine atom in the para position (C6, relative to the C-Br bond axis through the ring) and another fluorine atom in the ortho position (C4, relative to the C-Br bond axis). The methoxycarbonyl group is also in an ortho position. This arrangement strongly activates the C2 position for nucleophilic attack, making the bromine atom a plausible leaving group.
The fluorine atom at C4 has the bromine and the methoxycarbonyl group in the ortho positions and the other fluorine atom in the meta position.
The fluorine atom at C6 has the bromine atom in the para position and the methoxycarbonyl group in the meta position.
Given that fluoride (B91410) is an excellent leaving group in SNAr reactions, nucleophilic attack could potentially occur at the carbon atoms bearing the fluorine atoms as well. The ultimate regiochemical outcome would depend on the specific nucleophile and reaction conditions, representing a potential challenge and an area for detailed mechanistic study.
Stereoselectivity is not a primary consideration in the SNAr reaction of an achiral substrate like this compound with an achiral nucleophile, as the aromatic ring is planar and the reaction does not generate a new stereocenter in the product.
Mechanistic Aspects of Fluorine Displacement
The displacement of fluorine atoms from the aromatic ring of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comlibretexts.org In this molecule, the methyl ester group acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack.
The SNAr mechanism involves two main steps:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). libretexts.org The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the ester group.
Elimination of the leaving group: The fluoride ion is expelled, and the aromaticity of the ring is restored.
The two fluorine atoms in this compound are ortho and para to the bromine atom and ortho and meta to the ester group. The fluorine at the 6-position is ortho to both the bromo and the ester groups, while the fluorine at the 4-position is para to the bromo group and meta to the ester group. Due to the strong electron-withdrawing nature of fluorine, the carbon atoms attached to them are highly electrophilic, making them susceptible to nucleophilic attack. youtube.com The relative reactivity of the two fluorine atoms towards displacement would depend on the specific nucleophile and reaction conditions. Generally, positions ortho and para to a strong electron-withdrawing group are more activated towards nucleophilic attack. libretexts.org
Table 1: Factors Influencing Fluorine Displacement in Aryl Fluorides
| Factor | Influence on SNAr Reactivity | Rationale |
| Electron-withdrawing Groups | Increases reactivity | Stabilizes the negative charge of the Meisenheimer complex. masterorganicchemistry.com |
| Leaving Group Ability | F > Cl > Br > I | The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the rate-determining addition step. youtube.com |
| Nucleophile Strength | Stronger nucleophiles react faster | The rate of reaction is dependent on the nucleophilicity of the attacking species. |
| Solvent | Polar aprotic solvents are preferred | These solvents can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile, thus enhancing its reactivity. |
Radical Reactions Involving this compound
The carbon-bromine bond in this compound is the most likely site for radical reactions due to its lower bond dissociation energy compared to the carbon-fluorine and carbon-hydrogen bonds. Radical reactions can be initiated by light, heat, or a radical initiator. youtube.com
A common radical reaction for aryl bromides is radical debromination, where the bromine atom is replaced by a hydrogen atom. This can be achieved using a radical initiator and a hydrogen atom donor. Another important application is in cross-coupling reactions, such as the Suzuki or Stille coupling, which can proceed through radical intermediates under certain conditions.
The formation of an aryl radical at the 2-position (after cleavage of the C-Br bond) would be influenced by the electronic effects of the adjacent fluorine and ester groups. These groups can affect the stability and subsequent reactivity of the radical intermediate. Radical bromination is known to be highly selective, favoring the formation of the most stable radical intermediate. youtube.comyoutube.com
Reductions and Oxidations
Catalytic Hydrogenation
Catalytic hydrogenation of this compound can lead to the reduction of the ester group and/or cleavage of the carbon-halogen bonds (hydrodehalogenation). The outcome is highly dependent on the catalyst, solvent, and reaction conditions.
Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, (2-Bromo-4,6-difluorophenyl)methanol, under relatively harsh hydrogenation conditions, often requiring high pressures and temperatures with catalysts like copper chromite.
Hydrodehalogenation: The C-Br bond is more susceptible to hydrogenolysis than the C-F bond. Catalysts such as palladium on carbon (Pd/C) are effective for the removal of bromine atoms. The C-F bond is generally more resistant to cleavage. Selective hydrodebromination is a plausible transformation. While catalytic hydrogenation of benzene rings is possible, it requires harsh conditions due to the stability of the aromatic system. youtube.com
Table 2: General Selectivity in Catalytic Hydrogenation of Halogenated Aromatic Esters
| Catalyst | Typical Conditions | Primary Transformation |
| Pd/C | H₂, rt, 1 atm | Hydrodebromination |
| Raney Nickel | H₂, high pressure/temp | Ester reduction, potential hydrodehalogenation |
| Rhodium | H₂, rt, 1 atm | Aromatic ring reduction (less common for substituted benzenes) |
| Copper Chromite | H₂, high pressure/temp | Selective ester reduction |
Complex Metal Hydride Reductions
Complex metal hydrides are common reagents for the reduction of esters to primary alcohols.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing the methyl ester of this compound to (2-Bromo-4,6-difluorophenyl)methanol. Typically, LiAlH₄ does not reduce aryl halides, making it a chemoselective reagent for this transformation.
Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce esters under standard conditions. Therefore, it is not expected to significantly react with this compound.
The reduction of the ester with LiAlH₄ would yield (2-Bromo-4,6-difluorophenyl)methanol.
Bouveault-Blanc Reduction
The Bouveault-Blanc reduction utilizes sodium metal in an alcohol, typically ethanol, to reduce esters to primary alcohols. alfa-chemistry.comwikipedia.org The reaction proceeds through a single-electron transfer mechanism. alfa-chemistry.com This method could potentially be used to reduce the methyl ester of this compound. However, a significant competing reaction would be the reduction of the carbon-bromine bond, as aryl halides can be reduced by sodium metal. The conditions are vigorous and can present safety hazards. wikipedia.org
Condensation and Addition Reactions
The primary site for condensation reactions in this compound is the methyl ester group.
Transesterification: The methyl ester can undergo transesterification in the presence of another alcohol and an acid or base catalyst.
Amidation: Reaction with amines can lead to the formation of the corresponding amide.
Addition reactions to the aromatic ring are generally unfavorable due to the stability of the aromatic system. However, under forcing conditions, such as high pressure and temperature, or with highly reactive reagents, addition reactions like Birch reduction could be envisioned, leading to the partial reduction of the aromatic ring.
Grignard Reactions
Grignard reagents are powerful nucleophiles that readily react with esters. masterorganicchemistry.com In a typical reaction, a Grignard reagent will add to the carbonyl carbon of the ester twice, leading to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com
In the context of this compound, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to proceed via the following steps:
Initial Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of Methoxide (B1231860): This intermediate is unstable and collapses, eliminating the methoxide group (-OCH₃) to form a ketone intermediate (2-bromo-4,6-difluoroacetophenone in this case).
Second Nucleophilic Attack: A second equivalent of the Grignard reagent then attacks the newly formed ketone, leading to another tetrahedral intermediate.
Protonation: Finally, an acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
The presence of the bromo substituent on the aromatic ring introduces the possibility of a competing reaction: Grignard reagent formation at the aryl bromide position. However, the reaction conditions for Grignard addition to an ester are typically not conducive to the formation of a new Grignard reagent from an aryl bromide.
| Reactant | Reagent | Expected Product |
| This compound | Methylmagnesium bromide (excess) | 2-(2-bromo-4,6-difluorophenyl)propan-2-ol |
| This compound | Phenylmagnesium bromide (excess) | 1,1-diphenyl-1-(2-bromo-4,6-difluorophenyl)methanol |
Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org For this compound to participate directly, it would need to be converted to its corresponding aldehyde, 2-bromo-4,6-difluorobenzaldehyde. This aldehyde could then react with a carboxylic acid and an isocyanide.
The general mechanism involves the initial reaction between the carboxylic acid and the aldehyde, followed by the nucleophilic attack of the isocyanide. The resulting intermediate then undergoes a Mumm rearrangement to yield the final product. The fluorine substituents on the benzaldehyde (B42025) ring would likely increase its electrophilicity, potentially accelerating the initial steps of the reaction.
| Aldehyde | Carboxylic Acid | Isocyanide | Expected Product |
| 2-bromo-4,6-difluorobenzaldehyde | Acetic acid | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)-1-(2-bromo-4,6-difluorophenyl)methyl acetate |
| 2-bromo-4,6-difluorobenzaldehyde | Benzoic acid | Cyclohexyl isocyanide | 1-(cyclohexylcarbamoyl)-1-(2-bromo-4,6-difluorophenyl)methyl benzoate (B1203000) |
Ugi Reaction
The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. rsc.orgwikipedia.org Similar to the Passerini reaction, the direct involvement of this compound would require its prior conversion to 2-bromo-4,6-difluorobenzaldehyde.
The mechanism of the Ugi reaction is initiated by the formation of an imine from the aldehyde and the amine. nih.govorganic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid, leading to a nitrilium ion intermediate which then undergoes a Mumm rearrangement to form the stable bis-amide product. rsc.org The electron-withdrawing nature of the fluorine atoms on the aromatic ring of the aldehyde could influence the rate of imine formation and subsequent steps. The steric hindrance from the ortho-bromo substituent might also play a role in the reaction kinetics. illinois.edu
| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Expected Product |
| 2-bromo-4,6-difluorobenzaldehyde | Aniline | tert-Butyl isocyanide | Acetic acid | N-(1-(2-bromo-4,6-difluorophenyl)-2-oxo-2-(phenylamino)ethyl)-N-(tert-butyl)acetamide |
| 2-bromo-4,6-difluorobenzaldehyde | Benzylamine | Cyclohexyl isocyanide | Benzoic acid | N-(benzyl)-2-(N-(1-(2-bromo-4,6-difluorophenyl)methyl)-2-oxo-2-(cyclohexylamino)ethyl)benzamide |
Derivatization Strategies for this compound
The structure of this compound offers several handles for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Introduction of Diverse Functional Groups
The bromine atom on the aromatic ring is a key site for derivatization through various cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, leading to a wide array of substituted aromatic compounds.
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce alkyl, aryl, or heteroaryl groups at the 2-position.
Heck Reaction: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups.
Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, allows for the introduction of alkynyl moieties.
The ester functional group can also be readily transformed. Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a versatile intermediate for the synthesis of amides, other esters, and acid chlorides. Reduction of the ester can yield the corresponding primary alcohol, which can be further functionalized.
Strategies for Modifying Solubility and Stability
The solubility and stability of derivatives of this compound can be modulated through strategic functionalization. numberanalytics.com The introduction of polar functional groups is a common strategy to enhance aqueous solubility.
Introducing Hydrophilic Groups: The carboxylic acid obtained from ester hydrolysis can be converted into salts or amides with polar side chains (e.g., containing hydroxyl or amino groups) to improve water solubility. nih.gov
Polyether Chains: Attaching polyethylene (B3416737) glycol (PEG) chains to the molecule, for example, through an ether linkage to a hydroxyl group introduced via derivatization, can significantly enhance aqueous solubility and modify pharmacokinetic properties.
Applications of Methyl 2 Bromo 4,6 Difluorobenzoate in Advanced Chemical Synthesis
Pharmaceutical and Medicinal Chemistry
The structural motifs present in Methyl 2-bromo-4,6-difluorobenzoate are of significant interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom and ester group offer handles for synthetic modification.
Role as an API Intermediate
Precursor for Bioactive Molecules
Halogenated benzoates and their derivatives are recognized as an important class of biologically active compounds. researchgate.net Research into bromophenol derivatives, which share structural similarities, has led to the synthesis of novel compounds with potent inhibitory effects against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov These enzymes are targets for drugs treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. nih.gov The synthesis of these bioactive molecules often involves the strategic modification of a halogenated aromatic core. nih.gov This underscores the potential of this compound as a precursor for new therapeutic agents, where its specific arrangement of functional groups can be exploited to design molecules with desired biological activities.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Bromo-substituted benzoic acids are valuable precursors for creating these scaffolds. For instance, 2,4-dibromo-5-chlorobenzoic acid is used as a starting material to synthesize 7-bromo-6-chloro-4(3H)-quinazolinone in a single step. google.com The quinazolinone ring system is a key component in many medicinal compounds. This demonstrates how the bromine atom on the benzene (B151609) ring can participate in cyclization reactions to form complex heterocyclic systems. The reactivity of this compound can be similarly harnessed to build a variety of heterocyclic structures pivotal for modern drug design.
Application in Drug Discovery and Development
The process of drug discovery heavily relies on the strategic design and synthesis of novel molecules to optimize their pharmacological profiles. The introduction of specific chemical groups, such as the methyl group, can have a profound impact on a drug candidate's properties, a phenomenon sometimes referred to as the "magic methyl" effect. nih.gov This effect can alter both the pharmacodynamic (how the drug affects the body) and pharmacokinetic (how the body affects the drug) properties. nih.gov The structure of this compound provides a scaffold that medicinal chemists can systematically modify. By exploring reactions at the bromine, ester, or aromatic ring positions, researchers can fine-tune molecular properties like solubility, stability, and target affinity, which are critical aspects of developing a successful drug. nih.gov
Table 1: Examples of Precursors in Bioactive Synthesis
| Precursor Compound | Resulting Molecular Structure/Use | Reference |
| Methyl 4-bromo-2,6-difluorobenzoate | Intermediate for complex carbamate (B1207046) synthesis | echemi.com |
| (2-bromo-4,5-dimethoxyphenyl)methanol | Diaryl methanes, precursors to bromophenol derivatives with enzyme inhibitory activity | nih.gov |
| 2,4-dibromo-5-chlorobenzoic acid | 7-bromo-6-chloro-4(3H)-quinazolinone (heterocyclic scaffold) | google.com |
Materials Science and Engineering
In addition to its pharmaceutical applications, the unique electronic and structural properties of this compound make it a candidate for use in materials science.
Building Block for Polymer Materials
Aromatic esters and their derivatives are foundational components for a variety of advanced materials. They can be found in categories such as building blocks for polymer and macromolecule semiconductors. chemscene.com Research on related bromo-difluoro-benzoate structures has shown their potential for polymerization. researchgate.net In one study, liquid vinyl monomers were transformed into solid crystals that could then undergo solid-phase radical polymerization upon heating or UV irradiation, yielding polymers with high molecular weights. researchgate.net This indicates that the benzoate (B1203000) scaffold can be incorporated into polymer chains, suggesting that this compound could serve as a valuable monomer or building block for creating new polymers with tailored thermal, electronic, or photoactive properties.
Precursor for Optoelectronic Materials
The unique combination of a bromo-substituent, which can participate in cross-coupling reactions, and electron-withdrawing fluorine atoms suggests that this compound could be a valuable precursor for optoelectronic materials. Fluorinated aromatic compounds are known to enhance the performance of organic electronic devices by improving properties such as electron mobility and stability. However, a detailed review of current scientific literature and patent databases does not yield specific examples of optoelectronic materials synthesized directly from this compound. While the structural motifs are relevant, specific research findings detailing its use in this area are not publicly available at this time.
Synthesis of Functional Small Molecules for Advanced Materials
Functional small molecules are at the heart of many advanced materials, finding applications in areas from sensing to pharmaceuticals. The reactivity of the carbon-bromine bond in this compound makes it an attractive starting point for the synthesis of more complex molecules through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of functional groups, leading to novel small molecules with tailored properties. Despite this potential, there is a notable lack of published research specifically detailing the synthesis of functional small molecules for advanced materials using this compound as the starting material.
Organic-Inorganic Hybrid Materials Synthesis
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, leading to materials with enhanced thermal stability, mechanical strength, and novel functionalities. Fluorinated organic precursors are sometimes used in the synthesis of these hybrids to impart specific properties such as hydrophobicity or altered electronic characteristics. researchgate.netcsic.esuky.edursc.orgfrontiersin.org Theoretically, this compound could be functionalized, for example by converting the ester group to a carboxylic acid and then to a species capable of binding to an inorganic framework, to serve as a building block for such hybrid materials. However, there is no specific mention in the current scientific literature of this compound being used in the synthesis of organic-inorganic hybrid materials.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other magnetically active nuclei like ¹⁹F. Although specific, detailed experimental spectra for Methyl 2-bromo-4,6-difluorobenzoate are not widely published, the expected spectral features can be reliably predicted based on the known structure and established principles of NMR.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct signals corresponding to the aromatic protons and the methyl ester protons.
Aromatic Region: The two protons on the benzene (B151609) ring (H-3 and H-5) are chemically non-equivalent and are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The signal for H-3 would likely be a doublet of doublets due to coupling with H-5 (meta coupling, J ≈ 2-3 Hz) and the adjacent ¹⁹F nucleus at position 4 (J ≈ 6-10 Hz). Similarly, the signal for H-5 would be a triplet or doublet of doublets, coupling to H-3 and the two fluorine atoms at positions 4 and 6.
Aliphatic Region: The three protons of the methyl ester group (-OCH₃) are equivalent and are not coupled to any other protons. Therefore, they will produce a sharp singlet, typically appearing downfield around δ 3.9 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display signals for all eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents (bromine, fluorine, and oxygen).
The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal, typically in the range of 160-165 ppm.
The aromatic carbons directly bonded to the highly electronegative fluorine atoms (C-4 and C-6) will show large chemical shifts and will be split into doublets due to one-bond C-F coupling (¹JCF).
The carbon bearing the bromine atom (C-2) will also be significantly shifted.
The remaining aromatic carbons (C-1, C-3, C-5) and the methoxy (B1213986) carbon (-OCH₃) will have distinct chemical shifts based on their electronic environment.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environments.
Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 6.
These signals would likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -OCH₃ | ~3.9 | Singlet (s) | Integral of 3H. |
| Ar-H3 | ~7.0 - 7.5 | Doublet of Doublets (dd) | Coupling to H5 and F4. | |
| Ar-H5 | ~6.8 - 7.3 | Triplet or Doublet of Doublets (t or dd) | Coupling to H3, F4, and F6. | |
| ¹³C | C=O | ~160 - 165 | Singlet or Triplet | May show small coupling to F6. |
| -OCH₃ | ~52 - 55 | Singlet | - | |
| C-1 | ~115 - 125 | Multiplet | Coupling to F atoms. | |
| C-2 | ~110 - 120 | Multiplet | Attached to Bromine. | |
| C-4/C-6 | ~160 - 170 (with C-F coupling) | Doublet (d) | Large ¹JCF coupling constant. | |
| C-3/C-5 | ~100 - 115 (with C-F coupling) | Multiplet | Two- and three-bond C-F coupling. |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry confirms the molecular weight and provides information about the compound's structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₅BrF₂O₂, with a calculated molecular weight of approximately 251.02 g/mol and a monoisotopic mass of 249.94410 Da. chemicalbook.comchemscene.com
The electron ionization (EI) mass spectrum is expected to exhibit a prominent molecular ion (M⁺) peak. A key feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺. libretexts.org
Common fragmentation pathways for esters and halogenated aromatic compounds would likely be observed:
Loss of a methoxy radical (•OCH₃): A peak corresponding to [M - 31]⁺ would result from the cleavage of the O-CH₃ bond.
Loss of the methyl ester group (•COOCH₃): A peak at [M - 59]⁺ would indicate the loss of the entire ester functional group.
Loss of a bromine atom (•Br): Cleavage of the C-Br bond would lead to a fragment ion at [M - 79/81]⁺.
Alpha-cleavage: The ester group can undergo alpha-cleavage, leading to a stable acylium ion [C₇H₂BrF₂O]⁺. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Notes |
|---|---|---|---|
| 250 | 252 | [C₈H₅BrF₂O₂]⁺ (Molecular Ion) | Characteristic 1:1 intensity M⁺ and M+2 peaks. |
| 219 | 221 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 191 | 193 | [M - COOCH₃]⁺ | Loss of the entire ester group. |
| 171 | 171 | [M - Br]⁺ | Loss of the bromine atom. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected in the region of 1720-1740 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Aromatic C=C Stretch: Medium to weak absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
C-F Stretch: Strong absorption bands due to the stretching of the carbon-fluorine bonds are expected in the region of 1100-1300 cm⁻¹. These may overlap with the C-O stretching bands.
C-Br Stretch: A medium to strong absorption in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, can be attributed to the carbon-bromine bond stretch. docbrown.info
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ for the aromatic C-H stretching vibrations.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Ester C=O Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-F Stretch | 1100 - 1300 | Strong |
| Ester C-O Stretch | 1000 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformation in the solid state. A thorough search of public scientific databases and literature did not yield any published X-ray crystal structure data for this compound. Therefore, a detailed analysis of its solid-state conformation is not possible at this time.
Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 4,6 Difluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Frontier Molecular Orbital Theory ApplicationsFrontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules.wikipedia.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for understanding chemical reactions. For Methyl 2-bromo-4,6-difluorobenzoate, an analysis would involve:
HOMO-LUMO Energy Gap: Calculating the energy difference between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and chemical reactivity.
Orbital Visualization: Mapping the spatial distribution of the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack.
Without specific studies, a hypothetical data table for FMO analysis would look like this:
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | - | Energy of the outermost electron-donating orbital |
| LUMO Energy | - | Energy of the lowest electron-accepting orbital |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
Reaction Pathway Modeling and Transition State Analysis
This area of computational chemistry involves modeling the step-by-step mechanism of a chemical reaction. For this compound, this could involve studying its synthesis or its reactions with other compounds. The analysis would identify the transition states—the highest energy points along a reaction coordinate—and calculate the activation energies. This information is vital for understanding reaction kinetics and predicting reaction outcomes.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Calculations can predict the ¹H and ¹³C NMR chemical shifts.
IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies, which correspond to the peaks in an infrared spectrum. ChemicalBook indicates the availability of a ¹H NMR spectrum for the compound, but the underlying data and its theoretical prediction are not provided. chemicalbook.com
A hypothetical table for predicted vs. experimental spectroscopic data would be structured as follows:
| Property | Predicted Value (Hypothetical) | Experimental Value |
| ¹H NMR Chemical Shifts (ppm) | - | - |
| ¹³C NMR Chemical Shifts (ppm) | - | - |
| Key IR Frequencies (cm⁻¹) | - | - |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ester group, MD simulations and conformational analysis would be used to:
Identify the most stable three-dimensional arrangements (conformations) of the molecule.
Determine the energy barriers between different conformations.
Understand how the molecule behaves in different solvent environments.
This analysis provides a dynamic picture of the molecule's structure and flexibility, which influences its physical properties and biological activity.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Transformations
The reactivity of the carbon-bromine and carbon-fluorine bonds in Methyl 2-bromo-4,6-difluorobenzoate is a key area of ongoing research, with a focus on developing more efficient and selective catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are well-established for aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov Future research will likely focus on developing next-generation catalysts with lower loadings, broader functional group tolerance, and milder reaction conditions specifically for substrates like this compound. The use of specialized ligands, such as BrettPhos and RuPhos, has already demonstrated wide scope in C-N cross-coupling reactions and can be expected to be applied to this and similar molecules.
Beyond traditional cross-coupling, photocatalytic C-H functionalization is an emerging area. rsc.orgresearchgate.net These reactions, often driven by visible light, offer new pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Research is anticipated to explore the direct functionalization of the C-H bond on the aromatic ring of this compound, bypassing the need for pre-functionalized starting materials. Additionally, photocatalytic methods for activating the strong C-F bond are a significant frontier, potentially allowing for selective transformations that are currently challenging. springernature.comdigitellinc.comnih.gov
Integration into Flow Chemistry and Automated Synthesis
The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. researchgate.netnih.gov The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for the precise control offered by flow reactors. nih.govpharmtech.com
Future work will likely see the integration of this compound into multi-step, automated flow syntheses of pharmaceutical intermediates and other high-value chemicals. uva.nlsciencedaily.com This approach allows for the rapid optimization of reaction conditions and the on-demand synthesis of compound libraries for screening purposes. The development of integrated systems that combine synthesis, purification, and analysis will accelerate the discovery of new bioactive molecules derived from this versatile building block.
Exploration of New Application Domains
The unique substitution pattern of this compound makes it an attractive starting material for a range of functional molecules.
In medicinal chemistry , fluorinated compounds are highly sought after for their potential to enhance metabolic stability, binding affinity, and bioavailability. This compound can serve as a key intermediate in the synthesis of novel drug candidates. For instance, its derivatives are being investigated for their potential anti-inflammatory and anticancer activities.
The field of agrochemicals also benefits from the introduction of fluorine atoms into active ingredients. uva.nl Research is expected to explore the use of this compound in the synthesis of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
In materials science , the difluorobenzene motif is of interest for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.netanr.frdrpress.orgnih.govmdpi.com The synthesis of substituted dibenzofurans, which can be accessed from precursors related to this compound, is another active area of research for creating novel organic semiconducting materials. researchgate.netacs.orgresearchgate.netacs.org
Sustainable and Scalable Synthetic Approaches
There is a strong drive in the chemical industry towards more sustainable and environmentally friendly manufacturing processes. For a compound like this compound, this translates to the development of greener synthetic routes.
This includes the use of less hazardous reagents and solvents, and the development of catalytic systems that operate under milder conditions with higher atom economy. Research into PFAS-free synthesis methods for fluorinated compounds is gaining traction and will likely impact the production of molecules like this compound. sciencedaily.com Furthermore, the development of methods for the catalytic activation of C-F bonds using earth-abundant metals is a key goal for improving the sustainability of fluoroaromatic chemistry. researchgate.netrsc.org
Advanced Functionalization Strategies
The ability to selectively modify complex molecules in the later stages of a synthetic sequence, known as late-stage functionalization (LSF), is a powerful tool in drug discovery and development. nih.govrsc.org this compound and its derivatives can be employed as reagents in LSF to introduce the fluorinated phenyl group into a larger molecule.
Future research will likely focus on developing novel and highly selective methods for LSF using this building block. This could involve, for example, the development of new radical-based reactions or photoredox catalysis methods that allow for the precise installation of the 2-bromo-4,6-difluorobenzoyl moiety onto complex scaffolds. The continued development of methods for the selective activation and functionalization of C-F bonds will also provide new avenues for modifying molecules containing the difluorophenyl group. digitellinc.comnih.govrsc.org
Q & A
Q. What are the recommended synthetic methodologies for preparing Methyl 2-bromo-4,6-difluorobenzoate?
A common approach involves esterification of 2-bromo-4,6-difluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas). Alternatively, coupling reactions using DCC (N,N'-dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) can enhance esterification efficiency. Halogenation via electrophilic substitution (e.g., using Br₂ in the presence of a directing group) may precede esterification, but regioselectivity must be carefully controlled due to competing fluorination effects .
Q. How can researchers confirm the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H NMR for aromatic proton environments (e.g., splitting patterns from Br/F substituents), ¹⁹F NMR for fluorine coupling constants, and ¹³C NMR for carbonyl and aromatic carbon assignments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) can resolve positional disorder caused by halogen/fluorine interactions .
Q. What are the critical storage conditions for this compound?
Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the ester group or bromine displacement. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation. Stability studies under accelerated conditions (40°C/75% RH) can empirically determine shelf life .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The bromine atom is a prime site for Suzuki-Miyaura or Ullmann couplings, but fluorine substituents at the 4- and 6-positions create steric hindrance and electron-withdrawing effects, potentially slowing transmetallation. Optimizing catalysts (e.g., Pd(PPh₃)₄ with Cs₂CO₃ as a base) and solvent systems (e.g., DMF/toluene mixtures) can enhance yields. Computational studies (DFT) may predict regioselectivity in polyhalogenated systems .
Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromine substituent?
Competing ester hydrolysis or fluorine displacement can occur under basic conditions. To suppress hydrolysis:
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?
X-ray crystallography with SHELX software can determine bond lengths, angles, and torsion angles, clarifying whether fluorine atoms adopt axial or equatorial positions relative to the bromine. Twinning or disorder in crystals (common in halogenated aromatics) requires refinement using SHELXL's TWIN/BASF commands .
Q. What are the applications of this compound in designing bioactive molecules?
The compound serves as a precursor for:
- Pharmaceutical intermediates : Bromine facilitates functionalization (e.g., azide substitution for click chemistry), while fluorine enhances metabolic stability.
- Agrochemicals : Fluorinated benzoates are used in herbicide/pesticide synthesis due to their lipophilicity and resistance to environmental degradation .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers address this?
Variations in purity (e.g., >95% vs. >97% by HPLC) and crystallization solvents (e.g., ethanol vs. hexane) can lead to conflicting melting points. Standardize purification protocols (recrystallization solvents, column chromatography) and validate purity via HPLC or GC-MS before reporting physical properties .
Q. Conflicting reactivity trends in halogenated benzoates: Are these due to substituent positioning or experimental conditions?
For example, 2-bromo-4,6-difluorobenzoate may exhibit slower hydrolysis than 4-bromo-2,6-difluorobenzoate due to steric protection of the ester group by adjacent halogens. Controlled kinetic studies under identical conditions (pH, temperature) are critical to isolate positional effects .
Methodological Recommendations
Q. How to optimize reaction conditions for high-yield synthesis of derivatives?
Design a factorial experiment varying:
- Catalyst loading (e.g., 1–5 mol% Pd).
- Temperature (room temp vs. reflux).
- Solvent polarity (DMF vs. THF).
Use ANOVA to identify statistically significant factors and minimize side-product formation .
Q. Best practices for handling air/moisture-sensitive reactions involving this compound
- Employ Schlenk lines or gloveboxes for anhydrous/oxygen-free conditions.
- Pre-dry solvents over molecular sieves.
- Use quartz or PTFE-lined reactors to avoid metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
